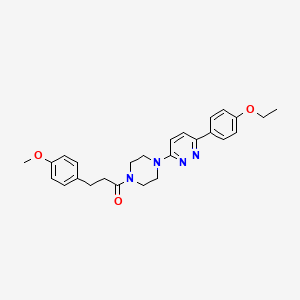

1-(4-(6-(4-Ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one

Beschreibung

The compound 1-(4-(6-(4-Ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one features a piperazine core substituted with a pyridazin-3-yl group bearing a 4-ethoxyphenyl moiety and a propan-1-one chain terminating in a 4-methoxyphenyl group. Its structure integrates two aromatic systems (pyridazine and substituted phenyl rings) linked via a piperazine-propanone scaffold.

Eigenschaften

IUPAC Name |

1-[4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N4O3/c1-3-33-23-11-7-21(8-12-23)24-13-14-25(28-27-24)29-16-18-30(19-17-29)26(31)15-6-20-4-9-22(32-2)10-5-20/h4-5,7-14H,3,6,15-19H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADGXBAFFTRUCCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CCC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Pyridazine vs. Pyrimidine/Phenyl Substituents

The pyridazine ring in the target compound distinguishes it from analogs like 1-(4-(2-pyridinyl)piperazinyl)-3-(4-methoxynaphthalen-1-yl)prop-2-en-1-one (), which substitutes pyridazine with pyrimidine. Pyridazine’s electron-deficient nature may enhance binding to receptors requiring π-π stacking or hydrogen bonding, as seen in kinase inhibitors .

Ethoxy vs. Methoxy/Methyl Groups

The 4-ethoxyphenyl group provides increased hydrophobicity compared to methoxy or methyl substituents. For example:

- 1-(4-{3-[4-(4-ethylphenyl)piperazinyl]-2-hydroxypropoxy}-3-methoxyphenyl)ethanone () uses an ethylphenyl group, enhancing lipophilicity .

Pharmacological Activity Comparisons

Antimicrobial and Anticancer Potential

- (E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one () exhibits antimicrobial and anticancer activities due to the cinnamoyl moiety’s ability to disrupt microbial membranes or inhibit tubulin polymerization .

- 1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)propan-1-one () shows antifungal activity against Aspergillus niger, attributed to the methoxyphenyl group’s electron-donating effects .

Anti-Diabetic Candidates

Chalcone-sulfonyl piperazine hybrids like 5f () demonstrate α-glucosidase inhibition (IC₅₀ ~12 µM), suggesting the propenone linker and sulfonyl group are critical for enzyme interaction . The target compound’s pyridazine ring may offer alternative binding modes for metabolic targets.

Physical Properties

The target compound’s ethoxy and pyridazine groups likely improve lipid solubility over 5f/5g , enhancing membrane permeability.

Crystallographic and Conformational Insights

- (E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one () crystallizes in a triclinic system (space group P1), with intermolecular C–H···O interactions stabilizing the lattice . The target compound’s pyridazine ring may adopt a planar conformation, facilitating π-stacking in protein binding pockets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.